molecular formula C21H14O4 B13997500 1,4-Dihydroxy-2-benzylanthraquinone CAS No. 21016-03-5

1,4-Dihydroxy-2-benzylanthraquinone

Cat. No.: B13997500
CAS No.: 21016-03-5
M. Wt: 330.3 g/mol
InChI Key: OFUVJHVCKUIANE-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-benzylanthraquinone is an organic compound derived from anthraquinone Anthraquinones are known for their vibrant colors and are used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-2-benzylanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxyanthraquinone with benzyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-benzylanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Benzyl halides and bases like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields hydroquinones.

Scientific Research Applications

1,4-Dihydroxy-2-benzylanthraquinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular proteins.

    Industry: It is used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism by which 1,4-Dihydroxy-2-benzylanthraquinone exerts its effects involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it may inhibit topoisomerases, which are enzymes involved in DNA replication and repair, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone:

    1,8-Dihydroxyanthraquinone:

    1,5-Dihydroxyanthraquinone:

Properties

CAS No.

21016-03-5

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

2-benzyl-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C21H14O4/c22-16-11-13(10-12-6-2-1-3-7-12)19(23)18-17(16)20(24)14-8-4-5-9-15(14)21(18)25/h1-9,11,22-23H,10H2

InChI Key

OFUVJHVCKUIANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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